molecular formula C17H12BrNO2 B1619432 Methyl 2-(3-bromophenyl)quinoline-4-carboxylate CAS No. 350989-85-4

Methyl 2-(3-bromophenyl)quinoline-4-carboxylate

Cat. No. B1619432
M. Wt: 342.2 g/mol
InChI Key: MKDNLSYAWLJIFR-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)quinoline-4-carboxylate, commonly known as Br-Q-OMe, is a synthetic compound that belongs to the quinoline family of organic molecules1. It has a molecular weight of 342.2 g/mol1.



Synthesis Analysis

The synthesis of Methyl 2-(3-bromophenyl)quinoline-4-carboxylate is not explicitly mentioned in the search results. However, quinoline derivatives have been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach2.



Molecular Structure Analysis

The molecular structure of Methyl 2-(3-bromophenyl)quinoline-4-carboxylate is not explicitly mentioned in the search results. However, it is known that quinoline is an aromatic nitrogen-containing heterocyclic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety2.



Chemical Reactions Analysis

The specific chemical reactions involving Methyl 2-(3-bromophenyl)quinoline-4-carboxylate are not explicitly mentioned in the search results. However, quinoline participates in both electrophilic and nucleophilic substitution reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(3-bromophenyl)quinoline-4-carboxylate are not explicitly mentioned in the search results.


Scientific Research Applications

Synthetic Applications in Heterocycle Formation

Methyl 2-(3-bromophenyl)quinoline-4-carboxylate and related compounds have been widely used in the synthesis of various heterocycles. Allin et al. (2005) demonstrated the use of 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions onto azoles, creating new 6-membered rings attached to the azoles (Allin et al., 2005). Similarly, Bobál et al. (2012) developed a microwave-assisted synthesis method for substituted anilides of quinoline-2-carboxylic acid, an approach that could potentially be adapted for methyl 2-(3-bromophenyl)quinoline-4-carboxylate (Bobál et al., 2012).

Applications in Pharmaceutical Chemistry

Methyl 2-(3-bromophenyl)quinoline-4-carboxylate analogs have shown promise in pharmaceutical chemistry. Görlitzer et al. (2006) synthesized thieno[3,4-c]quinoline-4-yl-amines and investigated their activity against malaria, showcasing the potential of quinoline derivatives in therapeutic applications (Görlitzer et al., 2006).

Structural and Molecular Studies

Several studies have focused on the structural and molecular aspects of quinoline derivatives. Kovalenko et al. (2020) explored the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, revealing insights into the regioselectivity of reactions involving quinoline derivatives. Their findings have implications for the design and synthesis of combinatorial libraries, which can include methyl 2-(3-bromophenyl)quinoline-4-carboxylate derivatives (Kovalenko et al., 2020).

Safety And Hazards

The safety and hazards of Methyl 2-(3-bromophenyl)quinoline-4-carboxylate are not explicitly mentioned in the search results. However, quinoline derivatives can cause eye and skin irritation and target the respiratory system3.


Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry2. There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities2. Therefore, it can be inferred that Methyl 2-(3-bromophenyl)quinoline-4-carboxylate, being a quinoline derivative, may also have potential for further research and development in these fields.


Please note that this information is based on the available search results and may not cover all aspects of the compound. For more detailed information, please refer to the specific scientific literature and resources.


properties

IUPAC Name

methyl 2-(3-bromophenyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-21-17(20)14-10-16(11-5-4-6-12(18)9-11)19-15-8-3-2-7-13(14)15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDNLSYAWLJIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358010
Record name methyl 2-(3-bromophenyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-bromophenyl)quinoline-4-carboxylate

CAS RN

350989-85-4
Record name methyl 2-(3-bromophenyl)quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Duvelleroy, C Perrio, O Parisel… - Organic & biomolecular …, 2005 - pubs.rsc.org
Rapid synthesis of quinoline-4-carboxylic acid derivatives has been achieved by reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 …
Number of citations: 52 0-pubs-rsc-org.brum.beds.ac.uk

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